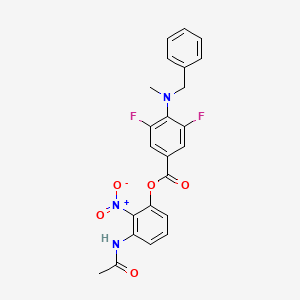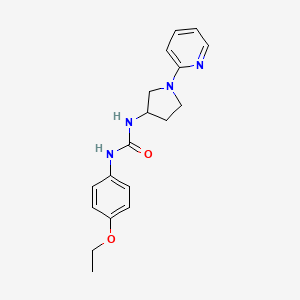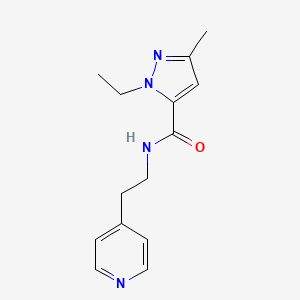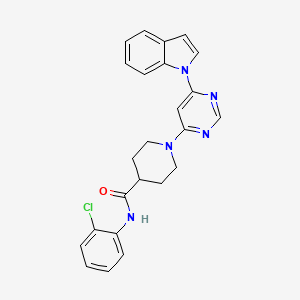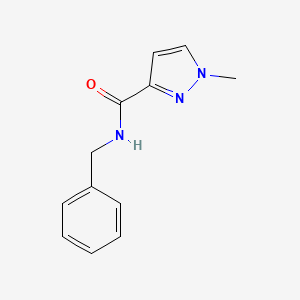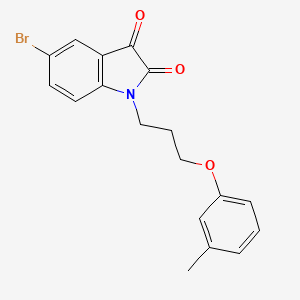
5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, there are studies on the synthesis of related compounds. For instance, 5-bromosubstituted derivatives of indole phytoalexins were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to 5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis and antimicrobial activity of 2-(2-ethoxy-5-substituted-indol-3-ylidene)-1-arylethanones and 2-(5-bromo-2-ethoxyindol-3-ylidene)-1-arylethanones, derived from similar indole diones, have shown promising results against bacterial (Staphylococcus aureus, Escherichia coli) and fungal (Aspergillus niger, Candida metapsilosis) strains, highlighting potential applications in developing new antimicrobial agents (Ashok et al., 2015).
Synthesis of Complex Molecules
The versatility of indoline diones in organic synthesis is well-documented. They serve as key intermediates in the synthesis of complex molecules with potential biological activity. For example, the synthesis of novel ligands from bromo-substituted indoline diones and their transition metal complexes have been explored for antimicrobial properties, indicating the utility of such compounds in synthesizing new materials with potential application in medicine and pharmacology (Sampal et al., 2018).
Photochromic and Electrochromic Materials
Bromo-substituted indoline diones are potential candidates for the synthesis of photochromic and electrochromic materials due to their structural flexibility and the ease with which they can be incorporated into complex molecules. These materials have applications in smart windows, displays, and security printing. The research on spiropyrans and spirooxazines, for instance, utilizes halogenated indolines for the development of new photochromic materials, suggesting a similar potential for this compound in material science (Voloshin et al., 2008).
Orientations Futures
The future directions for the study of “5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione” and related compounds could involve further exploration of their synthesis, properties, and potential applications, particularly in the field of medicinal chemistry given the biological activity of related compounds .
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione are dopamine receptors, specifically the D2 receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor activity, motivation, reward, and the release of various hormones.
Mode of Action
This compound interacts with its targets by binding to the dopamine D2 receptor. This interaction is characterized by an affinity in terms of binding energy . The compound’s interaction with the receptor can lead to changes in the receptor’s activity, which can result in various physiological effects.
Biochemical Pathways
The compound’s interaction with the D2 receptor affects the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones. The compound’s action on these pathways can lead to changes in these functions .
Pharmacokinetics
In silico analysis suggests that isoindolines, a class of compounds to which this compound belongs, have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on its interaction with the D2 receptor. For example, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Propriétés
IUPAC Name |
5-bromo-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-12-4-2-5-14(10-12)23-9-3-8-20-16-7-6-13(19)11-15(16)17(21)18(20)22/h2,4-7,10-11H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVQIQQPEXEUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)
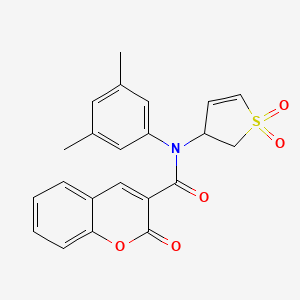
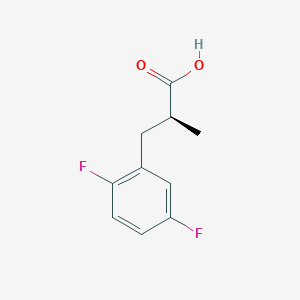

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)
